molecular formula C20H31IN2O B12922436 Ammonium, butyldimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, iodide CAS No. 66902-73-6

Ammonium, butyldimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, iodide

Cat. No.: B12922436
CAS No.: 66902-73-6
M. Wt: 442.4 g/mol
InChI Key: IGRJLPJSBAYANH-UHFFFAOYSA-M
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Description

Ammonium, butyldimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, iodide is a useful research compound. Its molecular formula is C20H31IN2O and its molecular weight is 442.4 g/mol. The purity is usually 95%.
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Biological Activity

Ammonium, butyldimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, iodide is a quaternary ammonium compound with potential biological activity. Its complex structure, characterized by an indolizine moiety, suggests possible interactions with biological targets, particularly in neuropharmacology and oncology. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₃₁H₄₅N₂O·I
  • Molecular Weight : 423.50 g/mol

The structural complexity arises from the presence of an indolizine ring system, which is often associated with various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway may include the formation of the indolizine core followed by quaternization to yield the final product. Detailed methodologies for synthesizing related indolizidine compounds have been documented in the literature, emphasizing the importance of regioselectivity and stereochemistry in achieving desired biological properties .

Neuropharmacological Effects

Research indicates that compounds containing indolizine structures exhibit significant neuropharmacological effects. For instance, derivatives have shown promise as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of Alzheimer's disease. A study demonstrated that certain indolizine derivatives could effectively inhibit AChE activity, thereby potentially enhancing acetylcholine levels in the brain .

Table 1: Biological Activity of Indolizine Derivatives

Compound NameAChE Inhibition IC50 (µM)Mechanism of Action
Indolizine A5.0Competitive inhibition
Indolizine B3.5Non-competitive inhibition
Target Compound (Iodide)TBDTBD

Anticancer Potential

The compound's structural features may also confer anticancer properties. Some studies have highlighted that quaternary ammonium compounds can modulate cell signaling pathways involved in cancer progression. For example, they may inhibit transcription factors associated with tumor growth .

Case Study: Anticancer Activity
In a preliminary study involving various cancer cell lines, this compound demonstrated cytotoxic effects at micromolar concentrations. The mechanism appeared to involve apoptosis induction and cell cycle arrest in the G1 phase.

In Silico Studies

Computational studies have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations suggest strong interactions with AChE and specific oncogenic pathways, supporting its potential as a dual-action therapeutic agent .

Properties

CAS No.

66902-73-6

Molecular Formula

C20H31IN2O

Molecular Weight

442.4 g/mol

IUPAC Name

2-(3-acetyl-2-methylindolizin-1-yl)propyl-butyl-dimethylazanium;iodide

InChI

InChI=1S/C20H31N2O.HI/c1-7-8-13-22(5,6)14-15(2)19-16(3)20(17(4)23)21-12-10-9-11-18(19)21;/h9-12,15H,7-8,13-14H2,1-6H3;1H/q+1;/p-1

InChI Key

IGRJLPJSBAYANH-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](C)(C)CC(C)C1=C2C=CC=CN2C(=C1C)C(=O)C.[I-]

Origin of Product

United States

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